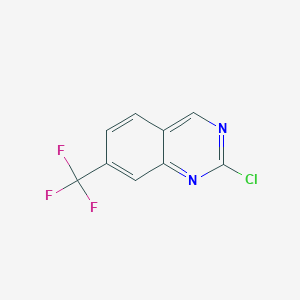

2-Chloro-7-(trifluoromethyl)quinazoline

Vue d'ensemble

Description

Analyse Biochimique

Biochemical Properties

2-Chloro-7-(trifluoromethyl)quinazoline plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, through binding interactions that can modulate their activity. For instance, it has been studied for its potential to inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are crucial in angiogenesis . This interaction can lead to the suppression of new blood vessel formation, making it a potential candidate for anti-cancer therapies.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of VEGF receptors can disrupt cell signaling pathways involved in cell proliferation and survival . Additionally, it can affect gene expression by altering the transcriptional activity of genes involved in these pathways, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzyme activity, particularly targeting receptor tyrosine kinases like VEGF . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function and leading to downstream effects on cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of target enzymes, but the extent of this inhibition can vary depending on the stability of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect, but exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For example, its inhibition of VEGF receptors can lead to changes in the metabolic pathways associated with angiogenesis and cell proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within specific tissues can also affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on target enzymes and pathways, contributing to its overall biochemical activity.

Méthodes De Préparation

The synthesis of 2-Chloro-7-(trifluoromethyl)quinazoline can be achieved through several methods. One common approach involves the reaction of 2-amino-4-chlorobenzonitrile with trifluoroacetic anhydride under specific conditions . Another method includes the use of 2,2,2-trifluoro-N-benzyl-N’-arylacetimidamides as starting materials, which undergo a series of reactions to yield the desired quinazoline derivative . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-Chloro-7-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.

Coupling Reactions: It can be involved in coupling reactions with different aryl or alkyl groups to form more complex structures

Common reagents used in these reactions include trifluoroacetic anhydride, dichloromethane, and various catalysts such as palladium or copper . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

The primary application of 2-Chloro-7-(trifluoromethyl)quinazoline lies in its potential as an anticancer agent. Research indicates that quinazoline derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Inhibiting EGFR can block pathways that lead to tumor growth and proliferation, making these compounds valuable in the development of targeted cancer therapies.

- Mechanism of Action : The compound competes with ATP for binding to the EGFR kinase domain, inhibiting its activity and thereby preventing downstream signaling that promotes cell division and survival . This mechanism is particularly relevant in cancers such as non-small cell lung cancer, breast cancer, and bladder cancer, where EGFR is often overexpressed .

1.2 Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of quinazoline derivatives suggest that modifications to the core structure can enhance their potency and selectivity against specific kinases. The trifluoromethyl group at position 7 is believed to contribute significantly to the compound's biological activity by influencing lipophilicity and electronic properties .

Case Studies

3.1 Clinical Trials

Several clinical trials have investigated the efficacy of quinazoline derivatives similar to this compound. For instance, compounds targeting EGFR have shown promising results in Phase II trials for patients with advanced non-small cell lung cancer, demonstrating improved survival rates compared to traditional chemotherapy regimens .

3.2 Comparative Studies

In comparative studies, this compound has been evaluated against other kinase inhibitors. Results have indicated that while it exhibits comparable efficacy to established EGFR inhibitors like erlotinib, it may offer advantages in terms of side effect profiles or resistance mechanisms due to its unique structural features .

Broader Implications in Biochemical Research

Beyond oncology, this compound serves as a valuable tool in biochemical research for studying kinase signaling pathways and developing new therapeutic strategies for other diseases involving aberrant kinase activity.

- Potential Applications : Its applications may extend into areas such as cardiovascular diseases and metabolic disorders where kinase signaling plays a critical role.

Data Table: Summary of Key Properties and Applications

| Property/Feature | Description |

|---|---|

| Chemical Formula | C10H5ClF3N |

| Primary Application | Anticancer agent targeting EGFR |

| Mechanism of Action | Inhibition of EGFR kinase activity |

| Synthesis Methods | Multi-step organic synthesis; microwave-assisted methods |

| Clinical Trial Status | Investigated in Phase II trials for lung cancer |

| Broader Research Applications | Potential use in cardiovascular and metabolic disorders |

Mécanisme D'action

The mechanism of action of 2-Chloro-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as kinases and enzymes. By binding to these targets, it can inhibit their activity, leading to the suppression of cellular processes such as proliferation and survival . This compound’s ability to modulate multiple pathways makes it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

2-Chloro-7-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:

4-Chloro-7-(trifluoromethyl)quinazoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.

2-Chloro-6-(trifluoromethyl)quinazoline: Another closely related compound with distinct properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

2-Chloro-7-(trifluoromethyl)quinazoline, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential as an anti-cancer agent, as well as for its anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound enhances its lipophilicity, which facilitates cellular uptake and bioavailability. The trifluoromethyl group is particularly significant as it can influence the compound's interaction with biological targets. The mechanism of action typically involves the inhibition of specific kinases and enzymes, leading to effects such as cell cycle arrest or apoptosis in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. These compounds have been shown to inhibit various cancer cell lines by targeting key pathways involved in tumor growth.

- Case Study : A study evaluated a series of quinazoline derivatives for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a common target in cancer therapy. The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.096 |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | 0.096 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research indicates that quinazoline derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Case Study : Modifications to quinazolinone structures have been shown to enhance selectivity towards COX-2 inhibition, leading to promising anti-inflammatory profiles .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various bacterial strains.

- Table of Antimicrobial Activity :

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 9 |

| Proteus mirabilis | 19 |

These results demonstrate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Research Findings and Future Directions

The ongoing research on quinazoline derivatives continues to reveal new biological activities and mechanisms. For instance, recent studies have focused on the structural modifications of quinazolines to enhance their efficacy against resistant cancer types and improve their pharmacokinetic profiles.

Moreover, molecular docking studies have provided insights into how these compounds interact with their biological targets at the molecular level, paving the way for rational drug design .

Propriétés

IUPAC Name |

2-chloro-7-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHECKCKJGRMXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.